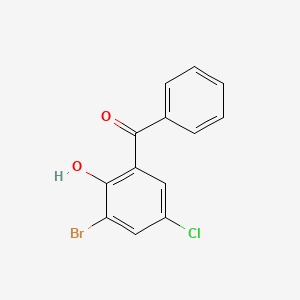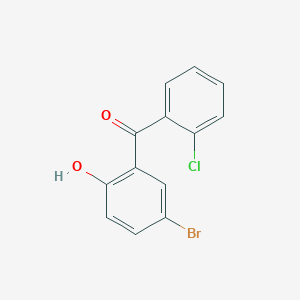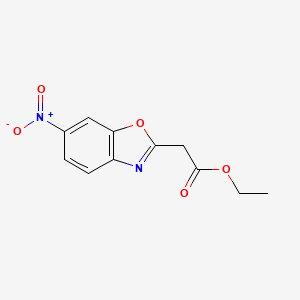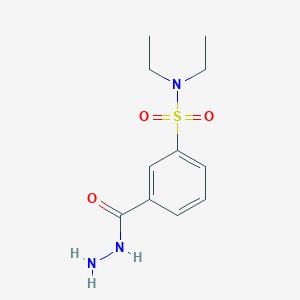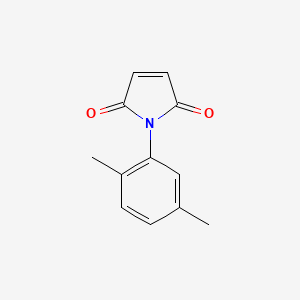
1-(2,5-dimethylphenyl)-1H-pyrrole-2,5-dione
Vue d'ensemble
Description
The compound "1-(2,5-dimethylphenyl)-1H-pyrrole-2,5-dione" is a derivative of 1H-pyrrole-2,5-dione, which is a nitrogen-containing heterocycle with a dione functionality. The presence of the 2,5-dimethylphenyl group suggests potential for varied chemical properties and reactivity due to the electron-donating nature of the methyl groups and the potential steric effects they may introduce.
Synthesis Analysis
The synthesis of related 1H-pyrrole-2,5-dione derivatives has been reported using different methods. For instance, a penta-substituted pyrrole derivative was synthesized in a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Another synthesis approach for a dimethyl derivative involved a two-step process starting from dimethylpyrrolidine-2,4-dione . These methods highlight the versatility in synthesizing pyrrole dione derivatives, which could be applicable to the synthesis of "1-(2,5-dimethylphenyl)-1H-pyrrole-2,5-dione".
Molecular Structure Analysis
The molecular structure of pyrrole dione derivatives has been characterized using various spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction . The planarity of the core structure and the orientation of substituents have been noted, which can influence the compound's physical and chemical properties .
Chemical Reactions Analysis
Pyrrole dione derivatives exhibit a range of chemical reactivities. For example, they can undergo reactions with nucleophilic reagents due to the highly reactive carbonyl group . The presence of substituents on the nitrogen atom or the ring can significantly influence the photochemical reactivity, as seen in the case of N-substituted derivatives . Additionally, the active methylene unit of pyrrolizine-1,3-dione can couple with diazonium salts to form hydrazones .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole dione derivatives can be influenced by their molecular structure. For instance, the solubility of these compounds in various solvents has been studied, showing that solubility increases with temperature and varies significantly across different solvents . The presence of strong hydrogen bonding and the potential for tautomerism can affect the stability and reactivity of these compounds . Furthermore, the electronic properties, such as electrophilicity, have been analyzed using quantum chemical calculations, indicating that these molecules can act as strong electrophiles .
Applications De Recherche Scientifique
Corrosion Inhibition
New 1H-pyrrole-2,5-dione derivatives have been synthesized and found to be effective as corrosion inhibitors for carbon steel in hydrochloric acid medium. These derivatives, including 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), exhibit good inhibition efficiency, which increases with concentration. Their adsorption on steel surfaces follows Langmuir’s adsorption isotherm, indicating a chemisorption process. Quantum chemical calculations using Density Functional Theory (DFT) further elucidate the relationship between molecular structures and their inhibition efficiencies (Zarrouk et al., 2015).
Anti-inflammatory and Antimicrobial Activities
1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. These derivatives have shown significant anti-proliferative effects and inhibition of pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cell cultures. Additionally, they possess antibacterial activity against a range of strains, demonstrating their potential as anti-inflammatory agents (Paprocka et al., 2022).
Luminescent Materials
Polymers incorporating 1H-pyrrole-2,5-dione units have been developed, showcasing strong fluorescence properties. These polymers are soluble in common organic solvents and exhibit significant quantum yields and Stokes shifts, making them candidates for applications in optoelectronic devices and luminescent materials (Zhang & Tieke, 2008).
Catalysis and Polymerization
1H-pyrrole-2,5-dione derivatives have been used in the selective formation of homoleptic and heteroleptic yttrium complexes, demonstrating their utility in the initiation of ε-caprolactone polymerization. The control over the number of pyrrolyl ligands introduced to an yttrium atom by varying the bulkiness of the ligand showcases the versatility of these compounds in catalysis and polymer production (Matsuo et al., 2001).
Solubility and Solvent Effects
The solubility of 1H-pyrrole-2,5-dione derivatives in various pure solvents has been quantitatively analyzed, providing crucial data for understanding their interactions and stability in different solvent environments. This information is vital for their application in chemical syntheses and formulation of pharmaceuticals (Li et al., 2019).
Mécanisme D'action
Mode of Action
It’s known that the compound is used in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The exact interaction with its targets and the resulting changes are yet to be fully understood.
Biochemical Pathways
It’s known that the compound plays a role in the Suzuki–Miyaura coupling reaction
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(2,5-dimethylphenyl)-1H-pyrrole-2,5-dione is limited. The compound’s molecular weight is 148.2017 , which could influence its bioavailability
Result of Action
It’s known to be involved in the Suzuki–Miyaura coupling reaction
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-3-4-9(2)10(7-8)13-11(14)5-6-12(13)15/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMRNNLDGAGYQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351785 | |
| Record name | 1-(2,5-Dimethylphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylphenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
31489-19-7 | |
| Record name | 1-(2,5-Dimethylphenyl)-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31489-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-Dimethylphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298606.png)

![3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1298610.png)




![3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1298626.png)
